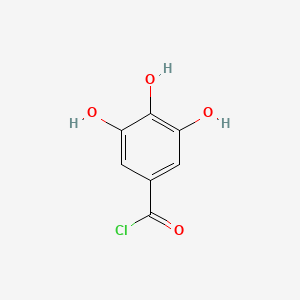

3,4,5-Trihydroxybenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIRDULWWGGNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188872 | |

| Record name | 3,4,5-Trihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35388-10-4 | |

| Record name | 3,4,5-Trihydroxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35388-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trihydroxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035388104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trihydroxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4,5-Trihydroxybenzoyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Reagent in Organic Synthesis and Medicinal Chemistry

Introduction

3,4,5-Trihydroxybenzoyl chloride, also commonly known as galloyl chloride, is a reactive acyl chloride derived from gallic acid. Its trifunctional phenolic nature, combined with the reactivity of the acyl chloride group, makes it a valuable building block in the synthesis of a wide array of organic molecules. This guide provides a detailed overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The inherent antioxidant properties of the galloyl moiety have positioned it as a key component in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below. It is crucial to handle this compound under anhydrous conditions due to the high reactivity of the acyl chloride group with water, which leads to hydrolysis back to gallic acid.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | Galloyl chloride, 3,4,5-trihydroxybenzoic acid chloride | [1][2] |

| CAS Number | 35388-10-4 | [1] |

| Molecular Formula | C₇H₅ClO₄ | [3] |

| Molecular Weight | 188.56 g/mol | [3] |

| Appearance | White solid | |

| Boiling Point (predicted) | 441.1 °C at 760 mmHg | [3] |

| Flash Point (predicted) | 220.6 °C | [3] |

| Density (predicted) | 1.696 g/cm³ | [3] |

| Solubility | Reacts with water. Soluble in anhydrous organic solvents like benzene. |

Synthesis of this compound

The primary method for the synthesis of this compound involves the chlorination of gallic acid. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation. To prevent unwanted side reactions with the hydroxyl groups, they are often protected prior to the chlorination step. However, direct chlorination under controlled conditions is also possible.

Experimental Protocol: Synthesis from Gallic Acid

This protocol describes a general procedure for the synthesis of this compound from gallic acid using thionyl chloride.

Materials:

-

Gallic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (or another suitable inert solvent)

-

Pyridine (optional, as a catalyst and HCl scavenger)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend anhydrous gallic acid in an excess of anhydrous benzene.

-

Slowly add thionyl chloride to the suspension. A slight excess of thionyl chloride is typically used to ensure complete conversion.

-

If desired, a catalytic amount of pyridine can be added to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by the cessation of hydrogen chloride gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable anhydrous solvent.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases. All glassware must be thoroughly dried to prevent hydrolysis of the product.

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its ability to introduce the galloyl moiety into other molecules through acylation reactions. This process, known as galloylation, is widely employed to synthesize a variety of esters and amides.

Galloylation of Bioactive Molecules

The addition of a galloyl group to natural products and other bioactive molecules can significantly enhance their pharmacological properties, particularly their antioxidant and anticancer activities. The phenolic hydroxyl groups of the galloyl moiety are excellent hydrogen donors, enabling them to scavenge free radicals effectively.

Experimental Protocol: Synthesis of a Gallate Ester

This protocol provides a general method for the synthesis of a gallate ester from this compound and an alcohol.

Materials:

-

This compound

-

An alcohol (R-OH)

-

Anhydrous pyridine (or another non-nucleophilic base)

-

Anhydrous dichloromethane (or another suitable inert solvent)

Procedure:

-

Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an equimolar amount of anhydrous pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in anhydrous dichloromethane to the cooled alcohol-pyridine mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove pyridine, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude gallate ester can be purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Derivatives of gallic acid, which can be readily synthesized using this compound, have been shown to modulate various signaling pathways implicated in a range of diseases, including cancer and inflammatory conditions.

Antioxidant and Pro-oxidant Activities

The galloyl moiety is a potent antioxidant due to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. However, under certain conditions, gallic acid and its derivatives can also exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.

Modulation of Signaling Pathways

Gallic acid and its derivatives have been reported to influence several key signaling pathways:

-

NF-κB Signaling Pathway: Gallic acid can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[4] This inhibition can lead to the downregulation of pro-inflammatory cytokines and anti-apoptotic proteins.

-

JAK/STAT Signaling Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer. Gallic acid derivatives have been shown to modulate this pathway, leading to anti-proliferative effects.[5]

-

TNF-α Induced Necroptosis: Gallic acid has been shown to induce necroptosis (a form of programmed cell death) in activated hepatic stellate cells through the TNF-α signaling pathway.[6] This suggests a potential therapeutic application in liver fibrosis.

The following diagram illustrates a simplified overview of how gallic acid derivatives can modulate these signaling pathways.

References

- 1. This compound | 35388-10-4 [chemicalbook.com]

- 2. This compound | CAS#:35388-10-4 | Chemsrc [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gallic Acid Induces Necroptosis via TNF–α Signaling Pathway in Activated Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

3,4,5-Trihydroxybenzoyl Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,4,5-trihydroxybenzoyl chloride, also known as galloyl chloride. This compound is a key reagent in the synthesis of a wide range of biologically active molecules, particularly polyphenol esters and amides with significant applications in pharmacology and materials science.

Core Chemical Properties

This compound is a reactive acyl chloride derived from gallic acid. Its trifunctional nature, combining the reactivity of an acyl chloride with the antioxidant and chelating properties of a pyrogallol group, makes it a versatile building block in organic synthesis.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally derived, other values are based on computational predictions due to the compound's high reactivity and limited isolated characterization in the literature.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Galloyl chloride, 3,4,5-trihydroxybenzoic acid chloride | - |

| CAS Number | 35388-10-4 | [1] |

| Molecular Formula | C₇H₅ClO₄ | [2][3] |

| Molecular Weight | 188.57 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 441.1 ± 45.0 °C (at 760 mmHg, Predicted) | [4] |

| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 220.6 °C (Predicted) | - |

| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous, non-protic organic solvents like THF, Dioxane. | - |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by two key features: the highly electrophilic acyl chloride group and the nucleophilic phenolic hydroxyl groups.

-

Acyl Chloride Reactivity : The carbonyl carbon is highly susceptible to nucleophilic attack. It readily reacts with alcohols, phenols, amines, and water to form the corresponding esters, amides, and the parent gallic acid. These reactions are typically rapid and exothermic, often requiring base catalysis (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

-

Phenolic Hydroxyl Reactivity : The three hydroxyl groups are acidic and can be deprotonated. They are also prone to oxidation. In many synthetic applications, these groups are protected, commonly as benzyl or silyl ethers, to prevent unwanted side reactions with the acyl chloride or other reagents.

Spectroscopic Properties

Experimental spectroscopic data for isolated this compound is not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure:

-

¹H NMR : A singlet would be expected for the two aromatic protons (H-2 and H-6) in a symmetrical solvent. The three hydroxyl protons would appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.

-

¹³C NMR : Signals would be anticipated for the carbonyl carbon (~165-170 ppm), the four distinct aromatic carbons (C1, C2/6, C3/5, C4), with the oxygen-substituted carbons appearing at lower field.

-

IR Spectroscopy : Key vibrational bands would include a strong C=O stretch for the acyl chloride (~1750-1800 cm⁻¹), a broad O-H stretching band for the hydroxyl groups (~3200-3600 cm⁻¹), and C=C stretching bands for the aromatic ring (~1580-1610 cm⁻¹).

-

Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 188 for ³⁵Cl and 190 for ³⁷Cl isotopes, with a characteristic 3:1 isotopic ratio. A prominent fragment would correspond to the loss of chlorine (M-Cl)⁺.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a typical acylation reaction. Note: Due to the high reactivity of the unprotected hydroxyl groups with many chlorinating agents, the synthesis is often performed on a protected precursor.

Protocol 1: Synthesis of 3,4,5-Tris(benzyloxy)benzoyl chloride

This protocol is adapted from the synthesis of protected galloyl chloride derivatives and is a common strategy to avoid side reactions.

Materials:

-

3,4,5-Tris(benzyloxy)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

-

Rotary evaporator

-

Nitrogen or Argon gas supply

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend 3,4,5-tris(benzyloxy)benzoic acid (1 equivalent) in anhydrous toluene or DCM.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature.[5]

-

Heat the reaction mixture to reflux (for SOCl₂ in toluene, ~90 °C) or stir at room temperature (for (COCl)₂ in DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

Once the reaction is complete (the mixture becomes a clear solution), allow the flask to cool to room temperature.

-

Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with anhydrous toluene twice.

-

The resulting crude 3,4,5-tris(benzyloxy)benzoyl chloride, typically a solid or viscous oil, is used immediately in the next step without further purification.

Protocol 2: Esterification using Galloyl Chloride (General Procedure)

This protocol describes a typical application of a galloyl chloride derivative in the synthesis of a gallate ester.

Materials:

-

Alcohol or Phenol (1 equivalent)

-

Crude 3,4,5-tris(benzyloxy)benzoyl chloride (1.1-1.2 equivalents)

-

Anhydrous pyridine or triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard aqueous workup solutions (e.g., 1M HCl, saturated NaHCO₃, brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alcohol or phenol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine or TEA (1.5-2.0 equivalents) to the solution.

-

Dissolve the crude 3,4,5-tris(benzyloxy)benzoyl chloride (1.1-1.2 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled, stirred solution of the alcohol/phenol.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or 1M HCl.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired protected gallate ester.

-

If the final product requires free hydroxyl groups, the benzyl protecting groups can be removed via catalytic hydrogenation (e.g., H₂, Pd/C).

Biological Relevance and Signaling Pathways

While this compound is a synthetic reagent, its derivatives, particularly gallate esters like epigallocatechin gallate (EGCG), are renowned for their potent biological activities.[6] These molecules modulate numerous intracellular signaling pathways, making them a focus of drug development for cancer, inflammatory diseases, and neurodegenerative disorders.

PI3K/Akt Signaling Pathway Modulation by EGCG

EGCG is a well-documented inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer cells, promoting survival and proliferation.[6][7][8][9] EGCG can suppress the phosphorylation and activation of Akt, leading to the induction of apoptosis (programmed cell death) in cancer cells.[6][7]

Caption: EGCG inhibits the PI3K/Akt pathway, reducing cell survival and promoting apoptosis.

Nrf2 Antioxidant Response Pathway Activation by Gallic Acid

Gallic acid and its derivatives are potent antioxidants. One key mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12][13] Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation. Oxidative stress or the presence of activators like gallic acid disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1).[10][11]

Caption: Gallic acid activates the Nrf2 antioxidant pathway by disrupting Keap1 binding.

Conclusion

This compound is a valuable and highly reactive intermediate for the synthesis of complex molecules in drug discovery and materials science. Its utility is derived from the ability to introduce the biologically significant galloyl moiety onto various scaffolds. A thorough understanding of its chemical properties, reactivity, and appropriate handling procedures—particularly the need for anhydrous conditions and often, protection of the hydroxyl groups—is critical for its successful application in research and development. The biological activities of its derivatives, which modulate key cellular signaling pathways, underscore the continued importance of this chemical building block.

References

- 1. This compound | 35388-10-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C7H5ClO4 | CID 3015771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 35388-10-4 [m.chemicalbook.com]

- 5. Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride [benchchem.com]

- 6. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study of EGCG induced apoptosis in lung cancer cells by inhibiting PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. europeanreview.org [europeanreview.org]

- 10. Gallic acid protect against spinal cord ischemia-reperfusion injury in rat via activation of Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - ProQuest [proquest.com]

- 12. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,4,5-Trihydroxybenzoyl Chloride from Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic pathways for producing 3,4,5-trihydroxybenzoyl chloride, a valuable intermediate in the development of a wide range of pharmaceutical compounds and other chemical entities. Due to the inherent reactivity of the phenolic hydroxyl groups in the starting material, gallic acid, a direct conversion to the acid chloride is not feasible. This guide details the necessary protection and deprotection strategies, along with the core chemical transformations involved.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants.[1][2][3][4] Its derivatives are of significant interest in medicinal chemistry due to their antioxidant, anti-inflammatory, and anticancer properties. The conversion of gallic acid to its corresponding acyl chloride, this compound (also known as galloyl chloride), provides a highly reactive intermediate for the synthesis of gallic acid amides and esters, which are often explored as potential therapeutic agents.

However, the three phenolic hydroxyl groups are susceptible to reaction with common chlorinating agents used for the synthesis of acyl chlorides. Therefore, a successful synthesis necessitates the protection of these hydroxyl groups prior to the chlorination of the carboxylic acid moiety. The most common and effective strategies involve acetylation or benzylation of the hydroxyl groups.

General Synthetic Strategy

The overall synthetic strategy for obtaining this compound from gallic acid can be broken down into a three-step process. This logical workflow is essential for achieving a high yield and purity of the final product.

Figure 1: General experimental workflow for the synthesis of gallic acid derivatives via the acyl chloride.

Protection of Phenolic Hydroxyl Groups

The initial and most critical step is the protection of the three phenolic hydroxyl groups of gallic acid. This prevents unwanted side reactions during the subsequent chlorination step. Two common protection strategies are acetylation and benzylation.

Acetylation of Gallic Acid

Gallic acid can be converted to 3,4,5-triacetoxybenzoic acid by reaction with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base.[5]

Experimental Protocol:

-

Dissolve gallic acid in an aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride with vigorous stirring.

-

Continue stirring until the reaction is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 3,4,5-triacetoxybenzoic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Benzylation of Gallic Acid

An alternative protection strategy is the benzylation of the hydroxyl groups to yield 3,4,5-tris(benzyloxy)benzoic acid. This is typically achieved by reacting gallic acid with benzyl chloride in the presence of a base.

Experimental Protocol:

-

Suspend gallic acid and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetone).

-

Add benzyl chloride to the suspension.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Formation of the Acyl Chloride

Once the hydroxyl groups are protected, the carboxylic acid can be converted to the corresponding acyl chloride using a variety of standard chlorinating agents.[6][7][8]

Common Chlorinating Agents and Conditions

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or in an inert solvent (e.g., toluene, DCM) with a catalytic amount of DMF.[6][9] | SO₂ (gas), HCl (gas) | A very common and effective reagent. Gaseous byproducts are easily removed. |

| Oxalyl Chloride ((COCl)₂) | Stirring at room temperature in an inert solvent (e.g., DCM) with a catalytic amount of DMF.[6] | CO (gas), CO₂ (gas), HCl (gas) | Milder conditions than thionyl chloride, often used for sensitive substrates. |

| Phosphorus Pentachloride (PCl₅) | Reaction in the cold, often without a solvent. | POCl₃, HCl (gas) | A strong chlorinating agent. |

| Phosphorus Trichloride (PCl₃) | Gentle warming may be required. | H₃PO₃ | Less vigorous reaction than with PCl₅. |

Experimental Protocol (using Thionyl Chloride):

-

Place the protected gallic acid (e.g., 3,4,5-triacetoxybenzoic acid) in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Add an excess of thionyl chloride. A catalytic amount of DMF can be added to accelerate the reaction.

-

Gently reflux the mixture until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude protected galloyl chloride can often be used in the next step without further purification.

Deprotection

The protected galloyl chloride is a reactive intermediate that is typically used immediately in a subsequent reaction with a nucleophile (e.g., an amine or alcohol) to form the desired amide or ester. Following this, the protecting groups are removed to yield the final 3,4,5-trihydroxybenzoyl derivative.

Deacetylation

The acetyl protecting groups can be removed by hydrolysis under acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

-

Dissolve the acetylated product in a suitable solvent (e.g., methanol or ethanol).

-

Add an aqueous solution of a base such as sodium hydroxide or sodium carbonate.

-

Stir the reaction mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with an acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the final product.

Debenzylation

The benzyl protecting groups are most commonly removed by catalytic hydrogenation.

Experimental Protocol:

-

Dissolve the benzylated product in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the deprotection is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Summary and Outlook

The synthesis of this compound from gallic acid is a multi-step process that hinges on the effective protection of the phenolic hydroxyl groups. The choice of protecting group (e.g., acetyl or benzyl) will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. Following the formation of the protected acyl chloride, subsequent reaction with a nucleophile and deprotection affords the desired 3,4,5-trihydroxybenzoyl derivative. This guide provides a foundational understanding of the key transformations and experimental considerations for researchers and drug development professionals working with this important class of compounds.

References

- 1. GALLIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. Gallic acid - Wikipedia [en.wikipedia.org]

- 3. Cas 149-91-7,Gallic acid | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Synthesis routes of 4-hydroxybenzoyl Chloride [benchchem.com]

An In-depth Technical Guide to 3,4,5-Trihydroxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: 3,4,5-Trihydroxybenzoyl Chloride

CAS Number: 35388-10-4[1]

This technical guide provides a comprehensive overview of this compound, also known as galloyl chloride. This compound serves as a crucial reagent in the synthesis of various biologically active molecules, particularly esters and amides of gallic acid (3,4,5-trihydroxybenzoic acid). The inherent reactivity of the acyl chloride group, combined with the antioxidant and signaling-modulatory properties of the galloyl moiety, makes it a compound of significant interest in medicinal chemistry and drug development.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₅ClO₄ |

| Molecular Weight | 188.57 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Reacts with water and other protic solvents |

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of Acyl Chlorides

This protocol is a generalized procedure and may require optimization for this compound, particularly concerning the protection of the hydroxyl groups to prevent unwanted side reactions.

Materials:

-

3,4,5-Trihydroxybenzoic acid (or a protected derivative)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

-

Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize evolved HCl and SO₂ gases), suspend the 3,4,5-Trihydroxybenzoic acid in the anhydrous aprotic solvent.

-

Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the dissolution of the starting material and the cessation of gas evolution).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can then be purified, for instance, by recrystallization from a non-polar solvent or by distillation under high vacuum, though the latter may be challenging due to the compound's likely high boiling point and thermal sensitivity.

A patent for the synthesis of 3,4,5-trimethoxybenzoyl chloride describes reacting 3,4,5-trimethoxybenzoic acid with bis(trichloromethyl)carbonate in an organic solvent with an organic amine catalyst.[3] Another described method for a similar compound involves suspending the benzoic acid derivative in toluene, adding thionyl chloride and N,N-dimethylformamide, and heating the mixture.[2]

Biological Activities and Mechanisms of Action

The biological activities of compounds derived from this compound are largely attributed to the galloyl moiety. Gallic acid and its derivatives are well-documented for their antioxidant, anti-inflammatory, and antiviral properties.[4][5]

Antioxidant Activity

The antioxidant capacity of galloyl derivatives is a key feature. The number and position of hydroxyl groups on the phenyl ring are critical for this activity, with the 3,4,5-trihydroxy substitution pattern being particularly effective at scavenging free radicals.[6] The antioxidant activity of various galloyl quinic derivatives has been shown to increase with the number of galloyl groups.[7]

The table below summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of gallic acid and some of its derivatives, providing a quantitative measure of their antioxidant potential.

| Compound | EC₅₀ (mM) | Reference |

| Gallic Acid (GA) | 0.206 | [8] |

| Galloyl Phytol (GP) | 0.256 | [8] |

| Galloyl Palmitate (GPa) | 0.262 | [8] |

| Galloyl Ethyl Ester (GE) | 0.263 | [8] |

| Tert-Butylhydroquinone (TBHQ) | 0.431 | [8] |

| Butylated Hydroxyanisole (BHA) | 0.621 | [8] |

| Butylated Hydroxytoluene (BHT) | 0.956 | [8] |

EC₅₀ is the concentration required to decrease the initial DPPH radical concentration by 50%. A lower EC₅₀ indicates higher antioxidant activity.

Anti-HIV Activity

Derivatives of 3,4,5-trihydroxybenzoic acid have shown promising activity against the Human Immunodeficiency Virus (HIV). Some gallic acid alkyl esters have been found to inhibit HIV-1 protease by preventing its dimerization, a crucial step in the viral life cycle.[9] This mechanism is distinct from many existing protease inhibitors that target the enzyme's active site.

Modulation of Signaling Pathways

The galloyl moiety has been implicated in the modulation of key cellular signaling pathways involved in inflammation and cancer, namely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway:

Gallic acid and its semi-synthetic esters have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating inflammatory responses and cell survival.[9] The inhibition of NF-κB activation is a potential mechanism for the anti-inflammatory and cancer chemopreventive effects of galloyl compounds. Gallic acid has been shown to improve inflammation in ulcerative colitis by inhibiting the NF-κB pathway.[4]

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. There is evidence to suggest that compounds with structures related to gallic acid can influence MAPK signaling. For instance, certain natural compounds can trigger apoptosis in cancer cells via the MAPK pathway.[10]

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

NF-κB Inhibition Pathway

Caption: Proposed mechanism of NF-κB inhibition by galloyl compounds.

Logical Relationship in Drug Development

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of a wide array of biologically active compounds. Its utility stems from the facile introduction of the galloyl moiety, which imparts potent antioxidant properties and the ability to modulate key signaling pathways involved in inflammation and viral replication. Further research into the synthesis of novel galloyl derivatives and a deeper understanding of their mechanisms of action will likely lead to the development of new therapeutic agents for a variety of diseases. This guide provides a foundational understanding for researchers and professionals in the field of drug development to explore the potential of this versatile compound.

References

- 1. This compound | C7H5ClO4 | CID 3015771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride [benchchem.com]

- 3. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]

- 4. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trihydroxy benzoic acid (gallic acid), the hepatoprotective principle in the fruits of Terminalia belerica-bioassay guided activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The impact of apoptosis-inducing MAPK and glycolytic pathways modulated by Aloe vera and royal jelly in lung and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

3,4,5-Trihydroxybenzoyl chloride solubility in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Trihydroxybenzoyl chloride (also known as galloyl chloride) in organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on providing detailed experimental protocols for solubility determination, qualitative solubility insights based on related compounds, and relevant biological context for drug development professionals.

Quantitative Solubility Data

However, based on the solvents used in the synthesis of structurally similar compounds such as 3,4,5-trimethoxybenzoyl chloride and 3,4,5-triacetoxybenzoyl chloride, a qualitative solubility profile can be inferred.

Table 1: Inferred Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Inferred Solubility | Rationale/Notes |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | THF is a common solvent for reactions involving acyl chlorides. |

| Diethyl Ether | Likely Soluble | Often used in the work-up and purification of related compounds. | |

| Chlorinated Solvents | Dichloromethane (DCM) | Likely Soluble | A common, non-reactive solvent for acyl chloride reactions. |

| Chloroform | Likely Soluble | Similar properties to DCM. | |

| Esters | Ethyl Acetate | Likely Soluble with Caution | Used in extractions; however, potential for slow reaction over time. |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Likely Soluble | Often used as a catalyst or solvent in the synthesis of acyl chlorides, indicating good solubility.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent, though its reactivity should be considered. | |

| Acetone | Likely Soluble with Caution | Potential for reaction with the acyl chloride (enolization). | |

| Alcohols | Ethanol, Methanol | Reactive | The hydroxyl group will react with the acyl chloride to form an ester. These are not suitable solvents. |

| Hydrocarbons | Toluene, Hexane | Likely Sparingly Soluble to Insoluble | The high polarity of the trihydroxybenzoyl moiety suggests low solubility in nonpolar solvents. Toluene is sometimes used as a solvent for the synthesis of related, less polar acyl chlorides.[2] |

Experimental Protocols

Given the absence of standardized quantitative data, a robust experimental protocol is crucial for researchers needing to determine the solubility of this compound for their specific applications. The following protocol is a recommended starting point, adapted from general solubility guidelines to account for the reactivity of acyl chlorides.

Protocol for Quantitative Solubility Determination of this compound

Objective: To determine the equilibrium solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly with the PTFE-lined cap.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired temperature.

-

Agitate the samples for a predetermined period to reach equilibrium. A preliminary experiment to determine the time to reach equilibrium is recommended (e.g., taking measurements at 2, 4, 8, 24, and 48 hours).[3] Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the solid to settle.

-

Under an inert atmosphere, carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.

-

Dilute the filtered solution with the same anhydrous solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Safety Precautions:

-

This compound is an acyl chloride and is expected to be corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Use anhydrous solvents and techniques to prevent hydrolysis of the acyl chloride.

Mandatory Visualizations

Synthesis Workflow

The synthesis of this compound typically starts from gallic acid. A common method involves the protection of the hydroxyl groups, followed by chlorination of the carboxylic acid, and subsequent deprotection. A simplified logical workflow for its preparation is presented below.

Caption: Logical workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement in Drug Development

While specific signaling pathways for this compound are not well-documented, its precursor, gallic acid, and its derivatives are known to possess various biological activities, including anti-inflammatory and anti-cancer effects.[4] These activities often involve the modulation of intracellular signaling pathways. For instance, gallic acid derivatives have been reported to interfere with signaling pathways involving Ca2+ and oxygen free radicals.[4]

The following diagram illustrates a generalized signaling cascade that could be a target for galloyl derivatives in a drug development context, leading to the inhibition of pro-inflammatory gene expression.

Caption: Generalized signaling pathway potentially modulated by galloyl derivatives.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3,4,5-Trihydroxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature primarily details the mechanism of action of gallic acid (3,4,5-trihydroxybenzoic acid), the hydrolysis product of 3,4,5-trihydroxybenzoyl chloride. Due to its high reactivity, it is presumed that this compound exerts its biological effects predominantly through its conversion to gallic acid. This guide, therefore, focuses on the well-documented mechanisms of gallic acid.

Executive Summary

Gallic acid, a naturally occurring phenolic compound, demonstrates a multifaceted mechanism of action, making it a compound of significant interest in therapeutic research. Its biological activities are primarily attributed to three core mechanisms: potent antioxidant and radical scavenging activity, significant anti-inflammatory effects through the modulation of key signaling pathways, and effective metal chelation. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanisms of Action

The therapeutic potential of gallic acid stems from its distinct chemical structure, featuring a trihydroxylated phenyl ring. This configuration is central to its antioxidant, anti-inflammatory, and metal-chelating properties.

Antioxidant and Radical Scavenging Activity

Gallic acid is a powerful antioxidant capable of neutralizing a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in protecting cells and tissues from oxidative stress, a key factor in the pathogenesis of numerous diseases. The primary antioxidant mechanisms include:

-

Free Radical Scavenging: Gallic acid can donate hydrogen atoms from its hydroxyl groups to free radicals, thereby stabilizing them and terminating radical chain reactions. It is recognized as a more potent antioxidant than the reference compound, Trolox.[1]

-

Inhibition of Lipid Peroxidation: By scavenging free radicals, gallic acid effectively prevents the oxidative degradation of lipids in cell membranes.

-

Maintenance of Endogenous Defense Systems: Gallic acid can support the body's natural antioxidant defenses.[2]

The antioxidant capacity of gallic acid has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample.

| Assay | Radical | IC50 of Gallic Acid | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 13.2 µM | [3] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | - | [4] |

Note: The ABTS radical scavenging activity of gallic acid is also very high, though specific IC50 values can vary between studies.

This protocol outlines a common method for determining the free radical scavenging activity of a compound using the stable DPPH radical.

-

Preparation of DPPH Solution: Dissolve 3.94 mg of DPPH powder in 50 ml of methanol to prepare a stock solution.[5]

-

Preparation of Test Samples: Dilute the test compound (e.g., gallic acid) with ethanol or methanol to various concentrations (e.g., 0.25, 0.5, 1, and 2 mg/mL).[6]

-

Reaction Mixture: Mix the DPPH solution with the test samples at a ratio of 1:4 in a 96-well microplate.[6]

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[5][6]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 517 nm using a microplate reader.[5][6]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the test sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Anti-inflammatory Mechanism

Gallic acid exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

-

Inhibition of NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Gallic acid can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This keeps NF-κB sequestered in the cytoplasm and prevents it from translocating to the nucleus to initiate the transcription of inflammatory mediators.[7][9]

-

Modulation of MAPK Pathway: The MAPK pathway, which includes kinases like p38, JNK, and ERK, plays a vital role in cellular responses to inflammatory stimuli. Gallic acid has been shown to inhibit the phosphorylation of these key signaling molecules, thereby downregulating the inflammatory cascade.[7][9]

By inhibiting these pathways, gallic acid effectively reduces the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[7][9][10]

This protocol describes a general workflow for assessing the inhibitory effect of a compound on NF-κB activation in a cell-based assay.

-

Cell Culture: Culture a suitable cell line (e.g., Caco-2, RAW 264.7 macrophages) in appropriate media and conditions.[7][8]

-

Cell Treatment: Pre-treat the cells with various concentrations of gallic acid for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent, such as lipopolysaccharide (LPS).[7][9][10]

-

Cell Lysis and Protein Extraction: After the incubation period, lyse the cells and extract the total protein.

-

Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB pathway (e.g., phospho-p65, phospho-IκBα) and MAPK pathway (e.g., phospho-p38, phospho-JNK, phospho-ERK). Use antibodies specific to the phosphorylated and total forms of these proteins.

-

Cytokine Measurement: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an ELISA kit.

-

Data Analysis: Quantify the protein bands from the Western blots and normalize the levels of phosphorylated proteins to the total protein levels. Analyze the cytokine levels and compare the results from the treated groups to the control groups.

Metal Chelation

The three hydroxyl groups on the galloyl moiety of gallic acid enable it to act as an effective chelating agent, forming stable complexes with various metal ions, including iron (Fe), copper (Cu), aluminum (Al), lead (Pb), and cadmium (Cd).[11][12][13] This metal-chelating ability contributes to its biological activities in several ways:

-

Antioxidant Effect: By chelating transition metals like iron and copper, gallic acid can prevent them from participating in Fenton-like reactions, which generate highly reactive hydroxyl radicals.

-

Antibacterial Activity: The chelation of essential metal ions can disrupt bacterial metabolism and growth.[14]

-

Detoxification: Gallic acid can form complexes with toxic heavy metals, potentially aiding in their removal from the body.[15]

This protocol outlines a method to determine the metal-chelating activity of a compound.

-

Preparation of Reagents: Prepare solutions of the test compound (gallic acid), a metal salt (e.g., FeCl2), and a metal indicator (e.g., ferrozine).

-

Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with the metal salt solution.

-

Incubation: Allow the mixture to incubate for a specific period to allow for complex formation.

-

Addition of Indicator: Add the metal indicator to the mixture. The indicator will bind to any free metal ions, resulting in a color change.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the metal-indicator complex.

-

Calculation of Chelating Activity: The percentage of metal-chelating activity is calculated using the following formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance of the test sample.

Conclusion

The mechanism of action of this compound is intrinsically linked to its hydrolysis product, gallic acid. Gallic acid's potent antioxidant, anti-inflammatory, and metal-chelating properties, supported by a growing body of scientific evidence, position it as a promising candidate for further investigation in drug development. The detailed understanding of its core mechanisms, as outlined in this guide, provides a solid foundation for researchers and scientists to explore its therapeutic potential across a range of diseases characterized by oxidative stress and inflammation. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety in human health.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. scielo.br [scielo.br]

- 5. youtube.com [youtube.com]

- 6. 2.4. DPPH radical-scavenging activity [bio-protocol.org]

- 7. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gallic Acid Inhibits Lipid Accumulation via AMPK Pathway and Suppresses Apoptosis and Macrophage-Mediated Inflammation in Hepatocytes [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway [cdn.sciengine.com]

- 11. researchgate.net [researchgate.net]

- 12. Unlocking Semiconductor Innovation through Gallic Acid’s Metal Chelating Power-Leshan Sanjiang Biotechnology Co., LTD.-Sanjiang-Biology [en.sanjiangbio-tech.com]

- 13. mdpi.com [mdpi.com]

- 14. Dependence of the Fe(II)-Gallic Acid Coordination Compound Formation Constant on the pH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. recentscientific.com [recentscientific.com]

The Synthesis of 3,4,5-Trihydroxybenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trihydroxybenzoyl chloride, also known as galloyl chloride, is a reactive acyl chloride derived from gallic acid. Its trifunctional nature makes it a valuable building block in the synthesis of a wide range of compounds, including antioxidants, enzyme inhibitors, and dendrimers. This technical guide provides an in-depth overview of the synthetic routes for the preparation of this compound, detailing experimental protocols, and presenting key quantitative data. Two primary synthetic strategies are discussed: the direct chlorination of gallic acid and a route involving the protection and subsequent deprotection of the hydroxyl groups.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants. The conversion of gallic acid to its corresponding acyl chloride, this compound, significantly enhances its reactivity, enabling its use as a galloylating agent in organic synthesis. The primary challenge in the synthesis of this compound lies in the presence of the three reactive hydroxyl groups, which can undergo side reactions under the conditions required for acyl chloride formation. This guide explores methodologies to address this challenge.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are presented:

-

Route 1: Direct Chlorination of Gallic Acid. This approach involves the direct conversion of the carboxylic acid moiety of gallic acid to an acyl chloride.

-

Route 2: Protection-Deprotection Strategy. This method involves the protection of the hydroxyl groups of gallic acid, followed by the formation of the acyl chloride and subsequent deprotection.

Route 1: Direct Chlorination of Gallic Acid

The direct conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Several reagents are commonly employed for this purpose, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). Thionyl chloride is a frequently used reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |

| Gallic Acid | 170.12 | ≥98% |

| Thionyl Chloride (SOCl₂) | 118.97 | ≥99% |

| Anhydrous Dichloromethane (DCM) | 84.93 | ≥99.8% |

| Anhydrous Toluene | 92.14 | ≥99.8% |

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add gallic acid (1.70 g, 10 mmol).

-

Add anhydrous dichloromethane (20 mL) to the flask.

-

Slowly add thionyl chloride (1.6 mL, 22 mmol) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure.

-

Add anhydrous toluene (20 mL) to the residue and evaporate under reduced pressure to azeotropically remove any remaining traces of thionyl chloride. Repeat this step if necessary.

-

The resulting crude this compound is obtained as a solid and should be used immediately in the next step due to its moisture sensitivity.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| Gallic Acid | 10 mmol |

| Thionyl Chloride | 22 mmol |

| Product (Theoretical) | |

| Molecular Formula | C₇H₅ClO₄ |

| Molar Mass | 188.56 g/mol |

| Theoretical Yield | 1.89 g |

Note: The yield and purity of the crude product can vary and it is typically used without further purification.

Route 2: Protection-Deprotection Strategy

To circumvent potential side reactions with the phenolic hydroxyl groups, a protection-deprotection strategy can be employed. The hydroxyl groups of gallic acid are first protected, commonly as acetyl esters. The resulting 3,4,5-triacetoxybenzoic acid is then converted to the acyl chloride, followed by deprotection of the acetyl groups.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |

| Gallic Acid | 170.12 | ≥98% |

| Acetic Anhydride | 102.09 | ≥99% |

| Pyridine | 79.10 | ≥99.8% |

Procedure:

-

Suspend gallic acid (17.0 g, 100 mmol) in acetic anhydride (40 mL, 424 mmol).

-

Slowly add pyridine (5 mL) as a catalyst.

-

Heat the mixture at 60-80 °C for 2 hours.

-

Pour the reaction mixture into ice-water with stirring to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford 3,4,5-triacetoxybenzoic acid.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |

| 3,4,5-Triacetoxybenzoic Acid | 296.23 | As prepared |

| Thionyl Chloride (SOCl₂) | 118.97 | ≥99% |

| 1,2-Dichloroethane | 98.96 | ≥99.8% |

Procedure:

-

In a round-bottom flask, combine 3,4,5-triacetoxybenzoic acid (57 g, 0.19 mol) and 1,2-dichloroethane (100 mL).[1]

-

Add thionyl chloride (34 g, 0.29 mol) to the mixture.[1]

-

Heat the reaction at 60 °C for 2 hours.[1]

-

Distill off the excess thionyl chloride and 1,2-dichloroethane under reduced pressure to obtain 3,4,5-triacetoxybenzoyl chloride.[1]

Quantitative Data:

| Parameter | Value |

| Reactants | |

| 3,4,5-Triacetoxybenzoic Acid | 0.19 mol |

| Thionyl Chloride | 0.29 mol |

| Product | |

| Molecular Formula | C₁₃H₁₁ClO₇ |

| Molar Mass | 314.67 g/mol |

| Yield | 61 g |

The deprotection of the acetyl groups can be achieved under acidic or basic conditions. However, given the reactivity of the acyl chloride, a mild acidic methanolysis is often preferred.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |

| 3,4,5-Triacetoxybenzoyl Chloride | 314.67 | As prepared |

| Anhydrous Methanol | 32.04 | ≥99.8% |

| Catalytic Acetyl Chloride | 78.50 | ≥98% |

Procedure:

-

Dissolve 3,4,5-triacetoxybenzoyl chloride in anhydrous methanol.

-

Add a catalytic amount of acetyl chloride to generate HCl in situ, which catalyzes the transesterification and subsequent deacetylation.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The resulting this compound is in solution and can be used directly for subsequent reactions.

Characterization Data

Due to its reactivity, isolating and fully characterizing pure this compound can be challenging. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₇H₅ClO₄ |

| Molar Mass | 188.56 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 35388-10-4 |

| 1H NMR (Predicted) | A singlet for the two aromatic protons (H-2 and H-6) and broad singlets for the three hydroxyl protons. The chemical shift of the aromatic protons would be downfield compared to gallic acid due to the electron-withdrawing acyl chloride group. |

| 13C NMR (Predicted) | Signals for the carbonyl carbon, the aromatic carbons bearing the hydroxyl groups, the aromatic carbon attached to the carbonyl group, and the two equivalent aromatic carbons. The carbonyl carbon signal would be in the typical range for acyl chlorides (165-175 ppm). |

| IR (Predicted, cm⁻¹) | A strong absorption band for the C=O stretching of the acyl chloride around 1750-1800 cm⁻¹, and a broad band for the O-H stretching of the phenolic hydroxyl groups around 3200-3600 cm⁻¹. |

Experimental Workflows

The following diagrams illustrate the logical flow of the two synthetic routes.

Conclusion

The synthesis of this compound can be accomplished through either direct chlorination of gallic acid or a more controlled protection-deprotection strategy. The choice of method depends on the desired purity of the final product and its intended application. The direct route is more atom-economical but may yield a less pure product that is suitable for immediate use. The protection-deprotection route provides a cleaner product but involves additional synthetic steps. This guide provides the necessary details for researchers to select and implement the most appropriate synthetic route for their needs.

References

An In-depth Technical Guide to 3,4,5-Trihydroxybenzoyl Chloride and its Natural Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trihydroxybenzoyl chloride, also known as galloyl chloride, is a highly reactive acyl chloride derived from gallic acid, a phenolic compound abundantly found in the plant kingdom. Due to the inherent reactivity of the acyl chloride functional group, especially in the presence of unprotected hydroxyl moieties, this compound is primarily a transient intermediate in organic synthesis. It serves as a valuable reagent for introducing the 3,4,5-trihydroxybenzoyl (galloyl) moiety into various molecules, a structural feature associated with a wide range of biological activities, including antioxidant, antimicrobial, and potential anti-cancer properties. This guide provides a comprehensive overview of the natural sources of its precursor, gallic acid, details the synthetic strategies for its preparation via protected intermediates, and outlines its potential applications in research and drug development.

Introduction

This compound (C₇H₅ClO₄) is the acyl chloride derivative of 3,4,5-trihydroxybenzoic acid (gallic acid). The presence of three phenolic hydroxyl groups and a reactive acyl chloride function makes this molecule susceptible to self-polymerization and hydrolysis, rendering its isolation and storage challenging. Consequently, it is often generated in situ or, more commonly, utilized in a protected form, such as 3,4,5-triacetoxybenzoyl chloride or 3,4,5-tris(benzyloxy)benzoyl chloride, for synthetic applications. The galloyl group, which this compound efficiently introduces, is a key component of many natural and synthetic compounds with significant biological activities.

Natural Sources of the Precursor: Gallic Acid

This compound itself is not found in nature. Its precursor, gallic acid (3,4,5-trihydroxybenzoic acid), is widely distributed throughout the plant kingdom, often as a component of hydrolyzable tannins. Gallic acid is biosynthesized in plants from 3-dehydroshikimate. A diverse array of plants and food items are rich sources of this valuable phenolic acid.

Table 1: Natural Sources of Gallic Acid

| Plant/Food Source | Part(s) | Reported Gallic Acid Content (mg/100g) |

| Fruits | ||

| Carob | Fruit | 24 - 165 |

| Strawberry | Fruit | Data varies |

| Grapes | Fruit | Data varies |

| Banana | Fruit | Data varies |

| Blueberry | Fruit | Data varies |

| Apple | Peels | Data varies |

| Blackcurrant | Fruit | Data varies |

| Guava | Fruit, Leaf, Twig | Data varies |

| Mango | Fruit | Data varies |

| Mulberry | Fruit | Data varies |

| Pomegranate | Fruit | Data varies |

| Nuts | ||

| Walnuts | - | Data varies |

| Cashews | - | Data varies |

| Hazelnuts | - | Data varies |

| Herbs and Spices | ||

| Cloves | - | Data varies |

| Sumac | - | Data varies |

| Beverages | ||

| Green Tea | Leaves | Data varies |

| Black Tea | Leaves | Data varies |

| Red Wine | - | Data varies |

| Other Plants | ||

| Gallnuts (Oak Galls) | - | High concentrations |

| Witch Hazel | Bark | Data varies |

| Oak Bark | Bark | Data varies |

| Cynomorium coccineum | Parasitic plant | Data varies |

| Myriophyllum spicatum | Aquatic plant | Data varies |

| Boswellia dalzielii | Stem bark | Data varies |

Note: The concentration of gallic acid can vary significantly based on the plant's growing conditions, maturity, and the extraction method used.

Synthesis of this compound

The direct conversion of gallic acid to this compound is not feasible due to the interference of the phenolic hydroxyl groups with the chlorinating agent. Therefore, a multi-step synthesis involving protection of the hydroxyl groups, formation of the acyl chloride, and subsequent deprotection is the required strategy. The most common approach involves the acetylation of the hydroxyl groups.

Synthetic Pathway

The overall synthetic pathway involves three main steps:

-

Protection: The three hydroxyl groups of gallic acid are protected, typically as acetyl esters, to form 3,4,5-triacetoxybenzoic acid.

-

Acyl Chloride Formation: The protected benzoic acid is then reacted with a chlorinating agent, such as thionyl chloride, to yield 3,4,5-triacetoxybenzoyl chloride.

-

Deprotection: The protecting acetyl groups are removed to generate the final product, this compound. This step is often performed immediately before its use in a subsequent reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Triacetoxybenzoic Acid (Protection)

-

Materials:

-

Gallic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Ice-cold water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

To a stirred solution of gallic acid in acetic anhydride, a catalytic amount of concentrated sulfuric acid is slowly added.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into ice-cold water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol to yield pure 3,4,5-triacetoxybenzoic acid.

-

Step 2: Synthesis of 3,4,5-Triacetoxybenzoyl Chloride (Acyl Chloride Formation) [1]

-

Materials:

-

3,4,5-Triacetoxybenzoic acid

-

Thionyl chloride

-

1,2-Dichloroethane (solvent)

-

-

Procedure: [1]

-

A mixture of 3,4,5-triacetoxybenzoic acid (57 g, 0.19 mol) and thionyl chloride (34 g, 0.29 mol) in 100 ml of 1,2-dichloroethane is prepared in a round-bottom flask equipped with a reflux condenser.[1]

-

The reaction mixture is heated to 60°C and maintained for 2 hours.[1]

-

After the reaction is complete, the excess thionyl chloride and 1,2-dichloroethane are removed by distillation under reduced pressure.[1]

-

The resulting product is 3,4,5-triacetoxybenzoyl chloride (61 g).[1]

-

Step 3: Synthesis of this compound (Deprotection)

-

Note: This compound is highly reactive and is typically used immediately in the next synthetic step without isolation. The following is a general procedure for the hydrolysis of acetyl esters.

-

Materials:

-

3,4,5-Triacetoxybenzoyl chloride

-

Anhydrous, aprotic solvent (e.g., THF, Dichloromethane)

-

Mild acid or base catalyst in a controlled amount of a proton source (e.g., methanol).

-

-

Procedure (Hypothetical for in situ generation):

-

The protected acyl chloride is dissolved in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A carefully controlled amount of a deprotection reagent (e.g., a mild acid in methanol or a specific enzyme) is added at low temperature to initiate the removal of the acetyl groups.

-

The progress of the deprotection would be monitored by a suitable analytical technique (e.g., IR spectroscopy, watching for the disappearance of the ester carbonyl and appearance of hydroxyl peaks).

-

Once the deprotection is complete, the resulting solution containing this compound is used directly for the subsequent reaction.

-

Applications in Research and Drug Development

The primary application of this compound is as an acylating agent to introduce the galloyl moiety into various substrates. This is of significant interest in medicinal chemistry and materials science.

Synthesis of Bioactive Molecules

The galloyl group is a pharmacophore present in numerous natural products with interesting biological profiles. By using protected galloyl chloride, researchers can synthesize novel derivatives of existing drugs or natural products to enhance their therapeutic properties. For example, the esterification or amidation of alcohols, phenols, or amines with galloyl chloride can lead to new compounds with improved antioxidant or anti-cancer activities.

Caption: Workflow for creating and testing galloylated derivatives.

Polymer and Material Science

The antioxidant properties of the galloyl group can be imparted to polymers and other materials. This compound (or its protected form) can be used to functionalize polymer backbones or surfaces to create materials with enhanced stability against oxidative degradation.

Conclusion

This compound is a valuable, albeit challenging, synthetic intermediate. Its direct synthesis and isolation are hampered by its high reactivity. However, through a protection-acylation-deprotection strategy, the potent galloyl moiety can be effectively incorporated into a wide range of molecules. The abundance of its precursor, gallic acid, in nature provides a readily available starting point for its synthesis. Further research into the controlled synthesis and application of this compound will undoubtedly open new avenues in the development of novel therapeutics and advanced materials.

References

Theoretical Studies on 3,4,5-Trihydroxybenzoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract